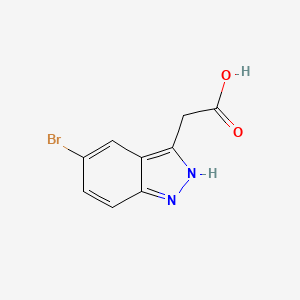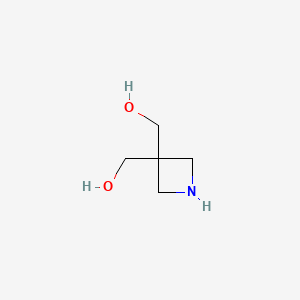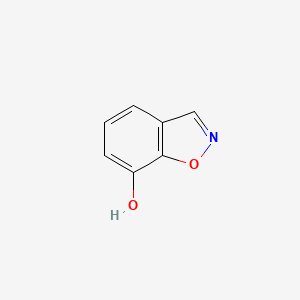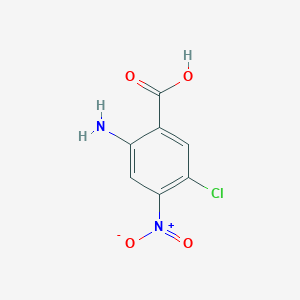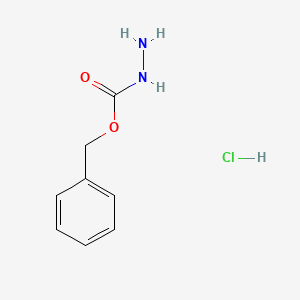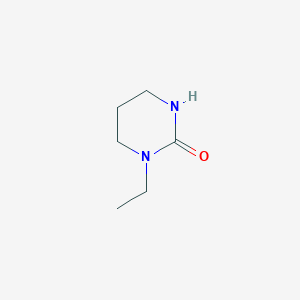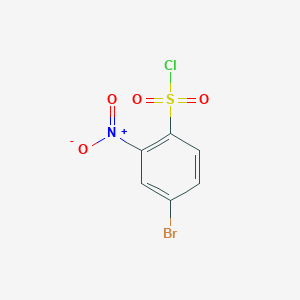
4-Bromo-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
4-Bromo-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H3BrClNO4S. It is a derivative of benzene, featuring bromine, nitro, and sulfonyl chloride functional groups. This compound is widely used in organic synthesis due to its reactivity and versatility.
Mechanism of Action
Target of Action
4-Bromo-2-nitrobenzene-1-sulfonyl chloride is an organic intermediate that is widely used in the synthesis of various bioactive compounds . Its primary targets are often proteins or enzymes that contain nucleophilic groups, such as amines or hydroxyls, which can react with the sulfonyl chloride group to form covalent bonds .
Mode of Action
The compound acts through a mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (this compound) forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific targets it interacts with. Given its reactivity, it’s likely to be involved in pathways where the modification of protein function through the covalent attachment of a sulfonyl group plays a role .
Pharmacokinetics
As an organic compound, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and chemical stability . It’s soluble in organic solvents like chloroform and DMSO, but decomposes in water , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological targets it interacts with. Given its use as an intermediate in the synthesis of bioactive compounds, it’s likely that its effects would be seen in the altered activity of the proteins or enzymes it modifies .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its reactivity might be affected by the pH of the environment. Moreover, it’s sensitive to moisture , which means that it needs to be stored under dry conditions to maintain its stability and reactivity. Its action can also be influenced by temperature, as it has a specific melting point (73-75 °C) and boiling point (153 °C/15 mmHg) .
Biochemical Analysis
Biochemical Properties
4-Bromo-2-nitrobenzene-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis and modification of biomolecules. This compound is known to interact with enzymes, proteins, and other biomolecules through its reactive sulfonyl chloride group. The sulfonyl chloride group can form covalent bonds with nucleophilic amino acid residues, such as lysine and cysteine, in proteins. This interaction can lead to the modification of protein structure and function, making this compound a useful reagent in protein labeling and cross-linking studies .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins involved in critical cellular pathways. For instance, the covalent modification of signaling proteins by this compound can alter cell signaling pathways, leading to changes in gene expression and cellular metabolism. Additionally, this compound has been shown to affect the activity of enzymes involved in metabolic processes, thereby influencing overall cellular function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, forming stable covalent bonds. This interaction can result in the inhibition or activation of enzyme activity, depending on the specific protein target. Furthermore, the modification of proteins by this compound can lead to changes in gene expression, as the altered proteins may act as transcription factors or signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid and hydrochloric acid. The degradation of this compound can impact its long-term effects on cellular function, as the concentration of the active compound decreases over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can selectively modify target proteins without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including cellular damage and apoptosis. The threshold for these adverse effects depends on the specific animal model and the route of administration .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit or activate enzymes involved in metabolic processes, leading to changes in metabolic flux and metabolite levels. For example, the modification of enzymes in the glycolytic pathway by this compound can alter the rate of glucose metabolism, impacting overall cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells. Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the nucleus or mitochondria, through the recognition of targeting signals on proteins. The localization of this compound can affect its activity and function, as the compound may interact with different biomolecules in distinct subcellular environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-bromobenzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro and sulfonyl chloride groups.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid are used for nitration reactions.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions under mild to moderate conditions.
Major Products Formed
Scientific Research Applications
4-Bromo-2-nitrobenzene-1-sulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as a key intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents, including enzyme inhibitors and receptor antagonists.
Materials Science: It is employed in the synthesis of advanced materials with specific properties.
Biological Research: The compound is used in the modification of biomolecules for studying biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Similar structure but lacks the bromine substituent.
2-Nitrobenzenesulfonyl chloride: Similar structure but with the nitro group in a different position.
Uniqueness
4-Bromo-2-nitrobenzene-1-sulfonyl chloride is unique due to the presence of both bromine and nitro groups, which enhance its reactivity and versatility in organic synthesis compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO4S/c7-4-1-2-6(14(8,12)13)5(3-4)9(10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVZBWPPMOFMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501278556 | |
| Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89465-98-5 | |
| Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89465-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitrobenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501278556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





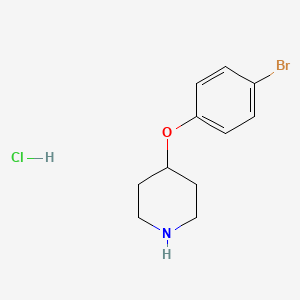

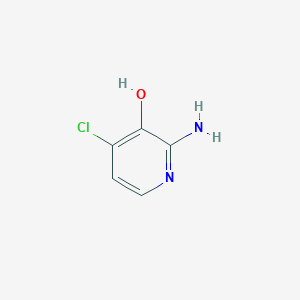

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)
